7-Bromo-1h-indole-6-carboxamide
Description
General Overview of the Indole (B1671886) Scaffold in Chemical Biology
The indole scaffold, characterized by a fused benzene (B151609) and pyrrole (B145914) ring, is a ubiquitous motif in a vast array of biologically active molecules.
The history of indole chemistry is intrinsically linked to the study of natural products. The name "indole" itself is derived from the dye indigo. Early investigations into alkaloids revealed the presence of the indole nucleus in many of these potent natural compounds. The recognition of the essential amino acid tryptophan's role in human nutrition and the discovery of plant hormones further fueled the exploration of indole chemistry. This has led to the development of a multitude of synthetic and naturally-derived indole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists.
In medicinal chemistry, the indole nucleus is recognized as a "privileged structure". This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets. The versatility of the indole scaffold allows it to mimic the structure of various protein components, enabling it to interact with a diverse range of receptors and enzymes. This property has made it an invaluable building block in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, infections, inflammatory conditions, and neurological disorders. sigmaaldrich.com
Specific Focus on Bromoindole Architectures
The introduction of halogen atoms, particularly bromine, onto the indole scaffold can significantly modulate the physicochemical and biological properties of the resulting derivatives.
Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of a bromine atom to an indole ring can influence its lipophilicity, metabolic stability, and binding affinity to biological targets. Bromine can also serve as a useful synthetic handle for further molecular modifications through cross-coupling reactions, allowing for the construction of more complex and potent derivatives.
The position of the bromine atom on the indole ring has profound implications for the molecule's reactivity and biological activity. For instance, the electronic and steric environment of a 6-bromoindole (B116670) differs significantly from that of a 7-bromoindole, leading to distinct biological profiles. Research on various indole derivatives has shown that altering the position of a halogen substituent can dramatically impact a compound's efficacy and selectivity for a particular biological target. For example, studies on different classes of indole-based compounds have demonstrated that positional isomers can exhibit vastly different potencies in antibacterial or anticancer assays. The synthesis of specific bromoindole isomers, such as 6-bromoindole and 7-bromoindole, often serves as a starting point for developing novel therapeutic agents, including those targeting bacterial enzymes and kinase inhibitors. nbinno.comnih.gov
The Carboxamide Moiety as a Key Pharmacophore
The carboxamide group is a critical functional group in drug design, often considered a key pharmacophore due to its ability to form strong hydrogen bonds with biological targets. This interaction can significantly contribute to the binding affinity and selectivity of a drug molecule. In the context of indole derivatives, the addition of a carboxamide moiety has been a successful strategy in the development of a wide range of therapeutic agents, including those with anti-cancer, anti-parasitic, and anti-inflammatory activities. acs.orgnih.gov The carboxamide's ability to act as both a hydrogen bond donor and acceptor makes it a versatile component in establishing crucial interactions within a receptor's binding pocket.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-6(9(11)13)2-1-5-3-4-12-8(5)7/h1-4,12H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPDXGRLPDAQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 1h Indole 6 Carboxamide and Analogues
Strategies for the Construction of the Indole (B1671886) Core
The formation of the bicyclic indole structure is a cornerstone of synthetic organic chemistry, with several named reactions developed for this purpose. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Fischer Indole Synthesis and Modern Adaptations
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a classic and versatile method for constructing the indole nucleus. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgmdpi.com
The mechanism proceeds through the formation of an enamine tautomer of the hydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org
Table 1: Common Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA) |
| Lewis Acids | BF₃, ZnCl₂, AlCl₃ |
A significant modern adaptation of this method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This adaptation expands the scope of the Fischer indole synthesis to a wider range of starting materials. jk-sci.com
While a powerful tool, the Fischer synthesis can present challenges in controlling regioselectivity when using substituted phenylhydrazines, which may lead to mixtures of indole isomers. For the synthesis of a 7-bromo-6-carboxamide substituted indole, this method would require a specifically substituted phenylhydrazine, the synthesis of which could be complex.
Bartoli Indole Synthesis and Related Approaches
The Bartoli indole synthesis is a highly effective method for the preparation of 7-substituted indoles, making it a particularly relevant approach for the synthesis of 7-Bromo-1H-indole-6-carboxamide. wikipedia.orgjk-sci.com This reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgquimicaorganica.org
A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitroarene. wikipedia.org This ortho group, which can range from alkyl and aryl groups to halogens, plays a crucial steric role in facilitating the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the reaction mechanism. jk-sci.comCurrent time information in Pasuruan, ID. The reaction typically proceeds through the formation of a nitrosoarene intermediate, followed by two additions of the vinyl Grignard reagent, the sigmatropic rearrangement, cyclization, and subsequent aromatization to yield the 7-substituted indole. youtube.com
A notable variation is the Dobbs modification, which employs an ortho-bromo group as a temporary directing group. This bromo group facilitates the Bartoli cyclization and can be subsequently removed, further enhancing the synthetic utility of this method. wikipedia.org Given that the target molecule contains a bromine atom at the 7-position, a precursor such as a 2,3-disubstituted nitrobenzene (B124822) could potentially be a suitable starting material for a Bartoli synthesis.
Palladium-Catalyzed Cyclization and Other Modern Catalytic Approaches for Indole Ring Formation
Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for the construction of the indole ring. These reactions often offer mild reaction conditions and a high degree of functional group tolerance. One common strategy involves the intramolecular cyclization of suitably functionalized anilines.
For instance, palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, formed from anilines and ketones, provides an atom-economical route to indoles. elsevierpure.com Another approach is the palladium-catalyzed aminocyclization-coupling cascade of o-alkynylaniline derivatives. acs.org This method allows for the introduction of various substituents at the C2 position of the indole ring.
Furthermore, palladium-catalyzed reactions can be employed in the synthesis of indole-2-carboxamides through the cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides. nih.govresearchgate.net These catalytic methods provide alternative pathways to substituted indoles that can be advantageous depending on the availability of the starting materials.
Regioselective Bromination Techniques at the Indole Core
The introduction of a bromine atom at a specific position on the indole ring requires careful consideration of the directing effects of existing substituents and the choice of brominating agent.
Direct Bromination Strategies (e.g., N-bromosuccinimide, Br₂)
Direct bromination of the indole ring can be achieved using various reagents, with N-bromosuccinimide (NBS) and elemental bromine (Br₂) being the most common. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the substitution pattern of the indole.
In the absence of strong directing groups, the C3 position of the indole is the most nucleophilic and is typically the site of initial electrophilic attack. However, the presence of substituents can significantly alter this preference. For the synthesis of this compound, direct bromination of an indole-6-carboxamide precursor would likely lead to substitution at positions other than C7 due to the electronic properties of the carboxamide group. Achieving C7 selectivity through direct bromination of an unsubstituted or C6-substituted indole is challenging.
Precursor Functionalization for Targeted Bromine Introduction
A more reliable strategy for the regioselective introduction of a bromine atom at the C7 position involves the use of a pre-functionalized starting material where the bromine is already in place prior to the formation of the indole ring. This approach circumvents the challenges of controlling regioselectivity in the bromination of the indole nucleus itself.
As mentioned in the context of the Bartoli indole synthesis, starting with an appropriately substituted nitroarene is a prime example of this strategy. For the synthesis of this compound, a plausible precursor for a Bartoli synthesis would be a 2,3-disubstituted nitrobenzene, where one substituent is a bromine atom and the other is a precursor to the carboxamide group (e.g., a cyano or ester group).
Another powerful technique is directed ortho-metalation (DoM). In this approach, a directing group on the indole nitrogen or at another position on the ring directs a strong base to deprotonate a specific ortho-proton. The resulting lithiated species can then be quenched with an electrophilic bromine source, such as NBS or Br₂, to install the bromine atom at the desired position. For example, an N-protected indole-6-carboxamide could potentially be selectively brominated at the C7 position via a DoM strategy.
Strategies for Controlling Bromine Position (e.g., to C-7)
Controlling the position of bromine on the indole ring is a critical aspect of synthesizing this compound. Direct electrophilic bromination of the indole nucleus typically occurs at the C-3 position due to its high electron density. Therefore, achieving substitution at the C-7 position requires specific strategies to override this inherent reactivity.
One effective strategy involves the use of a directing group attached to the indole nitrogen. This approach has been demonstrated to facilitate the regioselective functionalization of the indole's benzene (B151609) core. acs.org For instance, the installation of a P(O)tBu2 group on the indole nitrogen can direct arylation to the C-7 position using a palladium catalyst. acs.org While this specific example pertains to arylation, the principle of using a directing group can be extended to halogenation.
Another approach is to start with an already substituted aniline (B41778) precursor. For example, the treatment of o-bromonitrobenzenes with vinyl Grignard reagents can yield 7-bromoindoles. organic-chemistry.org This method leverages the position of the bromine atom on the starting material to dictate its final position on the indole ring.
Furthermore, computational studies can be employed to predict the reactivity of the indole ring and guide the selection of appropriate reaction conditions for regioselective bromination. rsc.org For instance, studies on 4-substituted 1H-indazoles have successfully used computational analysis to achieve regioselective C-7 bromination with N-bromosuccinimide (NBS). rsc.org
It is also noteworthy that certain enzymatic processes can achieve selective halogenation at the C-7 position of tryptophan, a derivative of indole. acs.org While this is a biochemical approach, it highlights the possibility of highly specific C-7 halogenation.
Introduction and Functionalization of the Carboxamide Moiety
The introduction and subsequent functionalization of the carboxamide group at the C-6 position is a pivotal step in the synthesis of the target molecule and its analogs. This is typically achieved through standard amide bond formation reactions, starting from a corresponding carboxylic acid, nitrile, or ester precursor.
Amidation Reactions from Carboxylic Acid Precursors (e.g., 7-Bromo-1H-indole-6-carboxylic acid)
The most common method for introducing the carboxamide functionality is through the amidation of a carboxylic acid precursor, such as 7-bromo-1H-indole-6-carboxylic acid. This reaction involves coupling the carboxylic acid with an appropriate amine in the presence of a coupling agent. nih.govnih.gov The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of an unreactive carboxylate-ammonium salt. dur.ac.uk Therefore, the carboxylic acid is typically activated in situ to facilitate the reaction.
The choice of amine determines the final structure of the carboxamide. A wide variety of commercially available amines can be used, allowing for the synthesis of a diverse library of indole-6-carboxamide derivatives. nih.gov
Coupling Agents and Reaction Conditions for Amide Bond Formation
A variety of coupling agents are available to facilitate the formation of the amide bond between the indole carboxylic acid and the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). nih.govnih.govnih.gov These are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction efficiency and suppress side reactions. nih.govnih.gov
Other effective coupling reagents include uronium-based compounds like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.com HATU is known for its rapid reaction times and reduced risk of epimerization. peptide.com The choice of solvent is also crucial, with dichloromethane (B109758) (CH2Cl2) and N,N-diisopropylethylamine (DIPEA) as a base being a common combination. nih.gov
Recent research has also explored more efficient and environmentally friendly methods for amide bond formation, including the use of boronic acid derivatives as catalysts. dur.ac.ukresearchgate.net
| Coupling Agent Combination | Base | Solvent | Reference |
| EDC·HCl, HOBt | DIPEA | CH2Cl2 | nih.gov |
| DCC, DMAP | - | CH2Cl2 | nih.gov |
| EDC·HCl, HOBt | DIPEA | - | nih.gov |
| HBTU, TBTU | HOBt | - | peptide.com |
| HATU | - | - | peptide.com |
Derivatization from Nitrile or Ester Precursors
Alternatively, the carboxamide group can be derived from nitrile or ester precursors. Nitriles can be hydrolyzed to the corresponding carboxylic acid, which is then subjected to amidation as described above. A more direct route involves the partial hydrolysis of the nitrile to the primary amide.
Similarly, esters, such as ethyl or methyl esters of the indole-6-carboxylic acid, can be converted to carboxamides. This can be achieved through saponification of the ester to the carboxylic acid followed by amidation. nih.gov In some cases, direct aminolysis of the ester with an amine can also be employed, although this may require more forcing conditions.
Purification and Isolation Methodologies in Synthetic Chemistry
The final step in any synthetic sequence is the purification and isolation of the target compound. For this compound and its analogs, chromatographic techniques are indispensable.
Chromatographic Techniques (e.g., Column Chromatography, HPLC)
Column Chromatography is a fundamental purification technique used to separate the desired product from unreacted starting materials, reagents, and byproducts. nih.gov The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. nih.gov A solvent system (eluent) of appropriate polarity is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and is often used for final purification or for analyzing the purity of the synthesized compound. nih.govnih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode used for the purification of indole derivatives. nih.govsielc.com The addition of a small amount of acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. nih.gov Preparative HPLC can be used to isolate larger quantities of the pure compound. nih.gov
| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |
| Column Chromatography | Silica Gel | Petroleum ether-AcOEt | Purification of crude product | nih.gov |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water with TFA | Final purification and analysis | nih.gov |
| Semi-preparative HPLC | - | ACN-H2O-TFA | Isolation of pure compounds | nih.gov |
Crystallization and Recrystallization Procedures
The purification of this compound and its analogues is a critical step to ensure the removal of impurities from the reaction mixture, leading to a product with high purity suitable for further use. The primary methods employed for the purification of these indole derivatives are crystallization and recrystallization, often following initial purification by column chromatography.
The choice of solvent is paramount for successful crystallization. For bromo-substituted indole carboxamides and related carboxylic acid derivatives, alcoholic solvents and mixtures of solvents are commonly utilized. Methanol (B129727) and ethanol (B145695) are frequently reported as effective solvents for recrystallization. For instance, the related compound 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetic acid has been successfully crystallized from methanol, yielding a pink solid. nih.gov Similarly, slow evaporation of a methanol solution has been used to obtain single crystals of 6-bromo-1H-indole-3-carboxylic acid.
In addition to single-solvent systems, mixed-solvent systems are also employed to achieve high-purity crystals. A common technique involves dissolving the crude product in a good solvent, such as ethyl acetate, followed by the gradual addition of a poor solvent, or "anti-solvent," like hexane, to induce crystallization. This method was successfully used for the recrystallization of ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate, which produced white crystals.
Another established purification procedure for acidic indole derivatives involves a change in pH. The crude product can be dissolved in an aqueous basic solution, followed by treatment with activated carbon to remove colored impurities. Subsequent acidification of the filtered solution then precipitates the purified product. This technique has been documented for the purification of 4-bromo-7-methylindole-2-carboxylic acid.
While specific crystallization data for this compound is not extensively detailed in the available literature, the established procedures for its analogues provide a strong indication of suitable methodologies. The selection of the appropriate solvent system and crystallization technique is crucial for obtaining a high-purity final product.
Table 1: Recrystallization of Bromo-Indole Derivatives
| Compound Name | Recrystallization Solvent/System | Result | Reference |
| 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetic acid | Methanol | Pink Solid | nih.gov |
| 6-Bromo-1H-indole-3-carboxylic acid | Methanol (slow evaporation) | Yellow Single Crystals | |
| Ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate | Ethyl acetate-hexane | White Crystals | |
| 4-Bromo-7-methylindole-2-carboxylic acid | 1. Dissolution in aqueous base 2. Treatment with activated carbon 3. Precipitation by acidification | White Solid |
Table 2: Purification of Indole Carboxamide Analogues
| Compound Name | Purification Method | Eluent/Solvent System | Result | Reference |
| 6-Bromo-1H-indazole-3-carboxaldehyde | Column Chromatography | Petroleum ether/EtOAc | Brown Solid | rsc.org |
| Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate | Column Chromatography | Petroleum ether−AcOEt (1:1) | Brown Solid | nih.gov |
| 5-Methyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide | Preparative HPLC or FCC | Not Specified | Desired Product | acs.org |
| 7-Methyl-1H-indole-2-carboxamide derivative | Flash Column Chromatography (FCC) | 0–5% DCM:MeOH | White Solid | nih.gov |
Chemical Reactivity and Derivatization Strategies of Bromoindole Carboxamides
Electrophilic Aromatic Substitution Reactions on the Bromoindole System
The indole (B1671886) nucleus is highly reactive towards electrophiles, with substitution occurring preferentially at the C3 position. This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the Wheland intermediate or sigma complex) formed upon electrophilic attack. researchgate.netquimicaorganica.orgic.ac.uk This stabilization is most effective when the attack occurs at C3, as the positive charge can be delocalized onto the nitrogen without disrupting the aromaticity of the benzene (B151609) portion of the ring.
For 7-bromo-1H-indole-6-carboxamide, the directing effects of the substituents on the benzene ring must be considered. The bromine atom at C7 is a weakly deactivating but ortho-, para-director. organicchemistrytutor.comlibretexts.org The carboxamide group at C6 is a meta-director and is deactivating. organicchemistrytutor.comlibretexts.org However, the powerful activating effect of the pyrrolic nitrogen overwhelmingly directs electrophiles to the C3 position of the indole ring. Even with deactivating groups on the benzenoid ring, such as in 5-bromoindole, electrophilic substitution still proceeds at C3. uni-muenchen.de Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on the this compound scaffold are expected to yield C3-substituted products.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ or EtONO₂ | 7-Bromo-3-nitro-1H-indole-6-carboxamide |
| Halogenation | NBS, NCS, Br₂ | 3,7-Dibromo-1H-indole-6-carboxamide |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 7-Bromo-3-formyl-1H-indole-6-carboxamide |
| Acylation | Ac₂O, AlCl₃ (Friedel-Crafts) | 3-Acetyl-7-bromo-1H-indole-6-carboxamide |
Nucleophilic Reactions Involving the Carboxamide Moiety
The carboxamide functional group is generally unreactive towards nucleophiles but can undergo transformations under specific conditions. The primary reactions involving this moiety are hydrolysis and reduction.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 7-bromo-1H-indole-6-carboxylic acid, under either acidic or basic conditions, typically requiring heat. This transformation provides a route to other functional groups, such as esters (via Fischer esterification) or other amide derivatives through coupling reactions.
Reduction: The carboxamide group can be reduced to an amine, yielding (7-bromo-1H-indol-6-yl)methanamine. This deoxygenation is a valuable transformation for accessing aminomethylindoles. Various reagents can accomplish this, including powerful hydrides like lithium aluminum hydride (LiAlH₄). Milder, more modern methods have also been developed, such as using borane-ammonia in the presence of a titanium tetrachloride catalyst or a combination of sodium hydride and zinc chloride. mdpi.comresearchgate.net These methods often exhibit broad functional group tolerance, which is advantageous for complex molecules. mdpi.comresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions on Brominated Indoles
The bromine atom at the C7 position is a key functional handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, reacting an aryl halide with an aryl or vinyl boronic acid (or its ester). This reaction is highly effective for the arylation of bromoindoles. For this compound, Suzuki coupling provides a direct route to 7-aryl-1H-indole-6-carboxamide derivatives. These reactions are typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or more advanced catalyst systems with specialized phosphine (B1218219) ligands (e.g., SPhos, XPhos), and a base like Na₂CO₃, K₃PO₄, or Cs₂CO₃. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups, including the free N-H of the indole and the carboxamide group. researchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 90 |
Beyond arylation, the C7-bromo substituent enables other important cross-coupling reactions for further functionalization.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a C7-alkenyl derivative. This reaction is typically catalyzed by a palladium source like Pd(OAc)₂ in the presence of a phosphine ligand and a base. Studies have shown successful Heck couplings on unprotected bromo-tryptophan derivatives in aqueous conditions, highlighting the robustness of this methodology for indole-based systems. uni-muenchen.de
Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst (e.g., CuI), to yield a C7-alkynyl indole. This reaction is a powerful tool for introducing sp-hybridized carbon atoms, which can serve as precursors for further transformations or as components in materials science applications. One-pot procedures combining Sonogashira coupling with subsequent cyclization have been developed for the efficient synthesis of complex polysubstituted indoles. researchgate.net
Modifications at the Carboxamide Nitrogen and Carbonyl (e.g., N-alkylation, amide reversal)
The indole and carboxamide nitrogens both present opportunities for modification, primarily through alkylation.
N-Alkylation of the Indole: The indole N-H is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated with an alkyl halide. rsc.orggoogle.com This is a common strategy to introduce substituents at the N1 position, which can be crucial for modulating biological activity or altering physical properties. Palladium-catalyzed methods for N-alkylation have also been developed, such as the aza-Wacker-type reaction. nih.gov
N-Alkylation of the Carboxamide: The primary amide of the carboxamide group can also be alkylated, though this is often less straightforward than indole N-alkylation. It typically requires specific conditions to avoid competing reactions. Alternatively, N-substituted carboxamides can be synthesized directly by coupling the corresponding 7-bromo-1H-indole-6-carboxylic acid with a primary or secondary amine using standard peptide coupling reagents like BOP or EDC/HOBt. nih.gov
Amide Reversal: In the context of medicinal chemistry and structure-activity relationship (SAR) studies, the concept of "amide reversal" can be employed. This involves synthesizing an isomer where the positions of the carbonyl and NH groups are swapped. For this compound, the reversed amide analogue would be N-(7-bromo-1H-indol-6-yl)acetamide, which can be prepared by acylating 6-amino-7-bromo-1H-indole. Such modifications can significantly impact a molecule's biological activity by altering its hydrogen bonding capabilities and conformation. acs.org
Heterocyclic Annulation and Scaffold Modifications Involving Bromoindole Carboxamide Cores
The this compound core is a valuable starting point for the construction of more complex, fused heterocyclic systems. The existing functional groups can be strategically manipulated to build new rings onto the indole framework.
One common strategy involves the conversion of the carboxamide and bromo-substituent into a fused ring. For example, by converting the carboxamide to an amine via a Hofmann rearrangement or reduction of a related acyl azide (B81097) (Curtius rearrangement), followed by intramolecular cyclization or intermolecular condensation, new heterocyclic systems can be formed.
A plausible synthetic route could lead to the formation of quinazolines . Starting from an anthranilamide (a 2-aminobenzamide), cyclization with various one-carbon synthons (e.g., formamide, orthoesters) can yield quinazolinones. nih.govresearchgate.net By analogy, if this compound were converted to 7-bromo-5-amino-1H-indole-6-carboxamide, subsequent intramolecular cyclization reactions could be envisioned.
Another important class of fused heterocycles are pyrido[2,3-d]pyrimidines , which are known for their diverse biological activities. nih.govrsc.org Syntheses of these systems often involve the condensation of aminopyrimidine precursors with α,β-unsaturated carbonyl compounds or their equivalents. nih.gov A suitably functionalized this compound could potentially serve as a precursor for such annulation reactions, leading to novel indole-fused pyridopyrimidines.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 7-Bromo-1H-indole-6-carboxamide. By analyzing the chemical environment of each proton and carbon atom, NMR provides definitive evidence of the compound's connectivity and spatial arrangement.
The ¹H and ¹³C NMR spectra of this compound are predicted to show a series of signals characteristic of its substituted indole (B1671886) structure. In the ¹H NMR spectrum, the indole N-H proton is expected to appear as a broad singlet at a high chemical shift, typically above 11 ppm. The protons of the primary amide (CONH₂) would also present as a broad singlet. The aromatic region would feature distinct signals for the protons on the benzene (B151609) and pyrrole (B145914) rings. H-5 and H-4 would appear as doublets due to their coupling to each other. The protons on the pyrrole ring, H-2 and H-3, would also show characteristic shifts and couplings.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the amide group is expected at the downfield end of the spectrum (around 170 ppm). The carbons attached to the electronegative bromine (C-7) and nitrogen atoms (C-7a, C-3a) would also have characteristic chemical shifts. Analysis of related bromo-indole structures supports these predictions. nih.govrsc.orgchemicalbook.comchemicalbook.com
Predicted ¹H and ¹³C NMR Data for this compound Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (NH) | > 11.0 | Broad Singlet | - |
| H-2 | ~ 7.3 - 7.5 | Triplet | ~ 2.5 |
| H-3 | ~ 6.5 - 6.7 | Triplet | ~ 2.5 |
| H-4 | ~ 7.2 - 7.4 | Doublet | ~ 8.0 |
| H-5 | ~ 7.8 - 8.0 | Doublet | ~ 8.0 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~ 125 |
| C-3 | ~ 103 |
| C-3a | ~ 129 |
| C-4 | ~ 122 |
| C-5 | ~ 120 |
| C-6 | ~ 132 |
| C-7 | ~ 105 |
| C-7a | ~ 135 |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly bonded. This allows for the straightforward assignment of protonated carbons (C-2, C-3, C-4, C-5).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations include those from the indole N-H proton to C-2, C-3a, and C-7a, and from the H-5 proton to the amide carbonyl carbon (C=O), C-7, and C-3a.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows through-space correlations between protons that are in close proximity. A NOESY spectrum would be expected to show a correlation between the H-5 proton and the amide protons, as well as between the indole N-H and the H-2 and H-7a protons, confirming their spatial relationships.
While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the crystalline form. For a molecule like this compound, ssNMR could be used to study polymorphism—the existence of different crystal forms—which can impact physical properties. Furthermore, ssNMR can probe intermolecular interactions, such as the hydrogen bonding network formed by the amide and indole N-H groups in the crystal lattice. This provides a more complete picture of the compound's structure and organization in its solid phase.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical tool used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₇BrN₂O), the mass spectrum would exhibit a characteristic molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
The fragmentation of indole carboxamides under electron ionization typically involves cleavage of the amide bond and fragmentation of the indole ring system.
High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRESIMS would be used to confirm the molecular formula C₉H₇BrN₂O.
Predicted HRESIMS Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₉H₈⁷⁹BrN₂O⁺ | 238.9818 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. rsc.org
Predicted IR Absorption Bands
| Functional Group | Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|---|
| Indole N-H | N-H | Stretch | 3400 - 3300 |
| Primary Amide N-H | N-H | Symmetric & Asymmetric Stretch | 3350 - 3180 |
| Aromatic C-H | C-H | Stretch | 3100 - 3000 |
| Amide C=O (Amide I) | C=O | Stretch | 1680 - 1650 |
| Amide N-H (Amide II) | N-H | Bend | 1640 - 1600 |
| Aromatic C=C | C=C | Stretch | 1600 - 1450 |
The presence of sharp bands for the N-H stretches of both the indole and the primary amide, along with a strong absorption for the carbonyl (C=O) group, would provide clear evidence for the indole-carboxamide structure.
Elemental Analysis (CHN)
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. By measuring the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), a direct comparison can be made with the theoretical values calculated from the compound's molecular formula. For this compound (C₉H₇BrN₂O), the theoretical elemental composition can be precisely calculated.
While specific experimental data for this compound is not publicly available, the table below presents the theoretical values. In a typical research setting, experimentally determined values would be expected to fall within a narrow margin of error (commonly ±0.4%) of these theoretical percentages to confirm the compound's purity and elemental makeup. nih.gov The process involves combusting a small, precisely weighed sample in an oxygen-rich environment and quantifying the resulting combustion products (CO₂, H₂O, and N₂). mt.commeasurlabs.com
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 45.22 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.95 |
| Bromine | Br | 79.904 | 1 | 79.904 | 33.41 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.72 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.70 |
| Total | 239.072 | 100.00 |
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure of indole derivatives is significantly influenced by a network of non-covalent interactions, which dictate the crystal packing and, consequently, the material's physical properties. Hydrogen bonds, halogen bonds, and π–π stacking interactions are commonly observed.
For instance, the crystal structure of 7-Bromo-1H-indole-2,3-dione , a related compound, reveals dimerization through N—H⋯O hydrogen bonds. researchgate.net These dimers are further connected by Br⋯O intermolecular contacts of 3.085(2) Å, forming infinite chains. researchgate.net Additionally, the nine-membered rings stack along the crystallographic a-axis, exhibiting parallel slipped π–π interactions with an interplanar distance of 3.341(2) Å. researchgate.net
Similarly, in the crystal structure of 6-Bromo-1H-indole-3-carboxylic acid , molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net These dimers are then linked by N—H⋯O hydrogen bonds, creating layers within the crystal. nih.govresearchgate.net These examples underscore the critical role of hydrogen bonding in directing the supramolecular assembly of bromo-indole derivatives. It is highly probable that this compound would exhibit similar strong N—H⋯O hydrogen bonds involving the amide and indole N-H groups, as well as potential C—H⋯O or Br⋯O interactions, which would govern its crystal packing arrangement.
Interactive Data Table: Crystallographic Data for Related Bromo-Indole Compounds
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 7-Bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds, Br⋯O contacts, π–π stacking | researchgate.net |
| 6-Bromo-1H-indole-3-carboxylic acid | C₉H₆BrNO₂ | Monoclinic | P2₁/n | O—H⋯O and N—H⋯O hydrogen bonds | nih.govresearchgate.net |
The process of obtaining a high-quality crystal structure is not always straightforward and can be complicated by crystallographic challenges such as twinning and disorder. Twinning occurs when two or more crystals are intergrown in a symmetrical manner, which can complicate data collection and structure solution. Disorder refers to situations where a molecule or part of a molecule occupies multiple positions within the crystal lattice.
While no specific instances of twinning or disorder are documented for this compound, the refinement details for related structures provide insight into standard methodological approaches. For example, in the study of 6-Bromo-1H-indole-3-carboxylic acid, the hydrogen atoms attached to carbon and nitrogen were placed in calculated positions and refined using a riding model. nih.gov However, the carboxylic acid hydrogen atom was located from difference Fourier maps and refined independently, a common strategy to accurately model labile protons. nih.gov Such approaches are essential for achieving an accurate final structural model. Should twinning or disorder be encountered, specialized software and refinement strategies would be necessary to deconvolve the diffraction data and accurately model the crystal's true structure.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
No published studies were found that performed Density Functional Theory (DFT) calculations on 7-Bromo-1H-indole-6-carboxamide. Such calculations are fundamental for understanding the electronic nature of a molecule.
HOMO-LUMO Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between them indicates chemical stability and is a key parameter derived from DFT calculations. irjweb.comnankai.edu.cnresearchgate.net However, no specific determination of the HOMO-LUMO gap for this compound has been reported.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule, highlighting electrophilic and nucleophilic sites, which is vital for predicting intermolecular interactions. nih.gov There are no available MEP surface analyses for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular dynamics simulations provide insight into the movement of atoms in a molecule over time, revealing its conformational flexibility and the dynamics of its interaction with biological targets. nih.govdntb.gov.ua There is no record of MD simulations being performed on this compound.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction models are used to estimate the pharmacokinetic properties of a compound, a critical step in drug discovery. japsonline.comresearchgate.net These predictions have not been published for this compound.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme, to predict the strength of the interaction. nih.govnih.gov Numerous docking studies have been conducted on various indole (B1671886) carboxamides, but none have specifically reported on the interactions of this compound with any biological target.
Pharmacophore Modeling and Virtual Screening Approaches
No pharmacophore models based on or used to screen for this compound are described in the scientific literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target.
This process would involve:
Model Generation: Creating a pharmacophore model, either based on the structure of a known ligand-protein complex (structure-based) or a set of known active molecules (ligand-based). The model for a compound like this would likely include hydrogen bond donors/acceptors, a hydrophobic aromatic feature, and a halogen bond donor feature.
Virtual Screening: Using the generated pharmacophore model as a 3D query to search large chemical databases for other molecules that match the required features. This allows for the identification of novel, structurally diverse compounds that may have similar biological activity. Molecules containing the this compound scaffold could be identified through such a screening process if they fit a relevant pharmacophore model.
Structure Activity Relationship Sar Investigations of Indole Carboxamide Derivatives
Impact of Bromine Substitution Position on Biological Activity
The position of halogen substituents, particularly bromine, on the indole (B1671886) ring is a critical determinant of the biological activity of indole carboxamide derivatives. SAR studies consistently demonstrate that the placement of bromine can dramatically modulate the potency of these compounds across different therapeutic targets.
For instance, in the development of novel antitubercular agents, the location of a bromo group on the indole scaffold of indole-2-carboxamides has a profound effect. Research has shown that a single bromine atom at the 6-position of the indole ring can lead to a significant increase in activity. Specifically, an N-rimantadine-6-bromoindole-2-carboxamide derivative (MIC = 0.62 μM) was found to be approximately 10 times more potent than the unsubstituted analog and 4.5 times more potent than the 5-halo-substituted version against Mycobacterium tuberculosis. rsc.org This highlights that substitutions at the 4- and/or 6-positions of the indole ring are often optimal for anti-TB activity. rsc.org
The enhanced activity of halogenated compounds is often attributed to the ability of halogens like bromine and chlorine to form stabilizing interactions within the binding pockets of target proteins, such as kinases. nih.gov These findings underscore the importance of systematic exploration of halogen substitution patterns in the optimization of indole-based drug candidates.
Table 1: Effect of Bromo Substitution on Anti-TB Activity of Indole-2-Carboxamides
| Compound | Substitution Position | M. tb MIC (μM) | Fold Increase vs. Unsubstituted |
| 8a | Unsubstituted | ~6.2 | 1x |
| 8e | 5-Halo | ~2.8 | ~2.2x |
| 8f | 6-Bromo | 0.62 | ~10x |
Note: This table is generated based on data for N-rimantadine-indole-2-carboxamide derivatives. rsc.org
Role of the Carboxamide Moiety and its Substituents in Activity Modulation
The carboxamide moiety is a cornerstone of the biological activity of many indole derivatives, largely due to its versatile nature. It is stable, generally neutral, and capable of acting as both a hydrogen bond donor and acceptor, properties that facilitate strong interactions with biological targets. arkat-usa.org The flexibility and dual hydrophobic/polar character of the carboxamide group are decisive in the inhibitory activity of these compounds. nih.gov
Inhibitors of human liver glycogen (B147801) phosphorylase (HLGPa), for example, rely on the carboxamide group for critical hydrogen bonding within the enzyme's active site. nih.gov Likewise, for indole-based inhibitors of EGFR and VEGFR-2, the amide linkage at the indole's second position is significantly involved in hydrogen bond interactions within the VEGFR-2 active site. nih.gov
Substituents attached to the carboxamide nitrogen also play a pivotal role. In a series of indole-2-carboxamides developed as antiproliferative agents, derivatives containing an N-phenethyl moiety demonstrated greater potency than those with other substituents, indicating its importance for the observed activity. nih.gov Similarly, for indole-3-carboxamide-polyamine conjugates, the nature of the polyamine chain attached to the carboxamide influences both antimicrobial activity and antibiotic potentiation. mdpi.com
Effects of Amide Reversal and N-Methylation on Activity
Modifying the core carboxamide linker, such as through amide reversal or N-methylation, can have significant consequences for biological activity. These changes alter the geometry, hydrogen bonding capacity, and metabolic stability of the molecule.
N-methylation of the amide nitrogen can also modulate activity. In the same anti-T. cruzi series, N-methylating the amide of a lead compound resulted in an equipotent derivative. acs.org Interestingly, when both the amide and the indole N-1 nitrogen were methylated, potency was restored to the level of the original hit, possibly by forcing the molecule back into a more bioactive conformation. acs.org These findings demonstrate that subtle modifications to the amide group can be used to fine-tune activity and other drug-like properties.
Table 2: Effect of Amide Modification on Anti-Trypanosoma cruzi Activity
| Compound No. | Modification | Potency (pEC₅₀) |
| 2 | Standard Amide | 5.7 |
| 69 | Reversed Amide | 5.7 |
| 71 | Branched Side Chain | ~5.0 |
| 72 | N-Methylated Amide | ~5.0 |
| 73 | N-Methylated Amide & Indole | 5.8 |
Note: This table is based on data for 1H-indole-2-carboxamide derivatives. acs.org
Influence of Substituents on the Indole Nitrogen (N-1) and the Carboxamide Carbon
Substitutions at the indole nitrogen (N-1) and the carboxamide carbon provide additional avenues for modulating the pharmacological profile of indole carboxamides.
The N-1 position of the indole ring is a frequent site for modification to improve properties like solubility and potency. For example, in a series of indole-3-carboxamides designed as cannabinoid CB1 receptor agonists, structural variations at the N-1 position were explored to introduce water solubility, leading to the discovery of a clinical candidate. rsc.org In another study on P2Y12 antagonists, a key derivative featured a complex substituent, -[2-(4-methylpiperazin-1-yl)-2-oxoethyl], attached to the N-1 position of a 5-chloro-indole-3-carboxamide. nih.gov
Modifications at the carboxamide carbon itself, often by varying the amine component during synthesis, are fundamental to SAR exploration. The synthesis of N-substituted indole-2 and 3-carboxamides has been shown to yield compounds with significant antioxidant activity. researchgate.net Furthermore, introducing new nitrogen-containing substituents at the indole-2-carboxamide position has led to the development of highly potent and broad-spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov These examples show that both the indole N-1 and the carboxamide substituent are key handles for optimizing the biological activity and physicochemical properties of this scaffold.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents while retaining biological activity. nih.govresearchgate.net These techniques involve replacing a core molecular framework or a specific functional group with another that is structurally distinct but functionally similar. nih.govnih.gov
In the context of indole carboxamides, these strategies have been explored with varying degrees of success. A classic example of bioisosteric replacement is the substitution of the carboxamide group with a sulfonamide. In the development of anti-Trypanosoma cruzi agents, replacing the carboxamide linker in an indole-2-carboxamide with a non-classical sulfonamide isostere resulted in a complete loss of potency. acs.org This indicates that despite the theoretical similarities, the specific electronic and geometric properties of the carboxamide were essential for activity in that particular series.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biorxiv.orgnih.gov This approach is widely used to predict the activity of new compounds and to provide insights into the molecular descriptors that govern potency. biorxiv.orgnih.gov
Several QSAR studies have been performed on indole carboxamide derivatives. For a series of indole-2-carboxamide inhibitors of human liver glycogen phosphorylase a (HLGPa), 3D-QSAR models were developed that provided clear guidelines for designing novel inhibitors with predicted activity. nih.gov
In another study, QSAR models for N-Arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of Fructose-1,6-Bisphosphatase were established using methods like Gradient Boosting Regression (GBR) and Heuristic Method (HM). biorxiv.orgbenthamdirect.com These models successfully correlated molecular descriptors with inhibitory activity, achieving high predictive accuracy. biorxiv.orgbenthamdirect.com The analysis revealed that electronic and quantum chemical descriptors, such as the "Min electroph. react. index for a C atom" and "Min nucleoph. react index for a S atom," were significant in determining the biological activity of the compounds. biorxiv.org
QSAR has also been applied to amide derivatives in general, for example, to predict the inhibitory effect on xanthine (B1682287) oxidase (XO). frontiersin.org Such studies help to quickly and precisely predict the biological activity of novel compounds, saving time and resources in the drug discovery process. frontiersin.orgresearchgate.net
Mechanistic Biological Investigations in Vitro and Cellular Models
Enzyme Inhibition Studies (in vitro)
There is no published research detailing the in vitro enzyme inhibition properties of 7-Bromo-1H-indole-6-carboxamide.
Specific Enzyme Targets
No studies have reported on the inhibitory activity of this compound against the following specific enzymes:
HIV-1 Integrase
Fructose-1,6-bisphosphatase
Epidermal Growth Factor Receptor (EGFR)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mycolic acid transporter (MmpL3)
Bacterial Cystathionine γ-Lyase
Determination of Half Maximal Inhibitory Concentration (IC50) values (in vitro)
Due to the absence of enzyme inhibition studies, no half maximal inhibitory concentration (IC50) values for this compound have been determined or reported.
Receptor Binding Assays (in vitro)
Information regarding in vitro receptor binding assays conducted with this compound is not available in the scientific literature.
Cellular Mechanisms of Action (in vitro, non-human clinical)
There are no published studies on the cellular mechanisms of action for this compound in any cell lines.
Cell Cycle Modulation
The effect of this compound on cell cycle progression, including any potential for G2/M phase arrest, has not been investigated.
Induction of Apoptosis Pathways
There is no evidence from in vitro studies to suggest that this compound induces apoptosis or to delineate any involvement of specific pathways, such as extrinsic apoptosis.
Anti-proliferative Effects in Cancer Cell Lines
Derivatives of this compound have demonstrated notable anti-proliferative activity against a range of human cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and human umbilical vein endothelial cells (HUVECs). researchgate.netresearchgate.netrsc.org The cytotoxic effects of these compounds are dose-dependent, meaning their ability to inhibit cell growth increases with higher concentrations. nih.gov
The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. For example, a derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, showed significant inhibition of A549 lung cancer cell proliferation with an IC₅₀ value of 14.4 µg/mL. researchgate.netnih.gov The same compound also inhibited the proliferation of HUVECs with an IC₅₀ of 5.6 µg/mL. nih.govnih.gov Another related compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also inhibited the proliferation of A549 cells and HUVECs with IC₅₀ values of 45.5 µg/mL and 76.3 µg/mL, respectively. researchgate.net
A phosphomolybdate-based hybrid solid incorporating an indole (B1671886) derivative showed considerable inhibitory effects against HepG2, A549, and MCF-7 cells, with IC₅₀ values of 33.79 µmol L⁻¹, 25.17 µmol L⁻¹, and 32.11 µmol L⁻¹, respectively. rsc.org These findings highlight the potential of indole-based compounds as a basis for the development of new anti-cancer therapies.
Table 1: Anti-proliferative Activity of Indole Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ Value |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | Lung Carcinoma | 14.4 µg/mL |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | Endothelial | 5.6 µg/mL |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | Lung Carcinoma | 45.5 µg/mL |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC | Endothelial | 76.3 µg/mL |
| Phosphomolybdate-based hybrid solid with indole derivative | HepG2 | Hepatocellular Carcinoma | 33.79 µmol L⁻¹ |
| Phosphomolybdate-based hybrid solid with indole derivative | A549 | Lung Carcinoma | 25.17 µmol L⁻¹ |
| Phosphomolybdate-based hybrid solid with indole derivative | MCF-7 | Breast Cancer | 32.11 µmol L⁻¹ |
Modulation of Cellular Signaling Pathways
The anti-proliferative and other biological effects of this compound derivatives are closely linked to their ability to modulate key cellular signaling pathways that are often dysregulated in diseases like cancer. A primary mechanism of action for many indole-based compounds is the inhibition of protein kinases, which are crucial enzymes in signal transduction.
For instance, some indole derivatives have been designed to target and inhibit the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), both of which are pivotal in cancer cell proliferation and survival. nih.gov By simultaneously targeting multiple pathways, these compounds can achieve a more potent anti-cancer effect. nih.gov The anti-proliferative activity of a phosphomolybdate-based hybrid solid was found to be mediated by arresting the cell cycle in the S phase for A549 and HepG2 cells, and in the G2/M phase for MCF-7 cells. rsc.org
Anti-angiogenic Activity in Cellular Models
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Compounds that can inhibit this process are valuable as potential cancer therapeutics. Derivatives of this compound have shown significant anti-angiogenic activity in cellular models.
This activity is often assessed using HUVECs, which are endothelial cells that line blood vessels. One study found that 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide exhibited notable anti-angiogenic effects, with an IC₅₀ of 15.4 µg/mL in a rat aorta model and significant inhibition of HUVEC proliferation. nih.govnih.gov Another related compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also demonstrated anti-angiogenic activity with an IC₅₀ of 56.9 µg/mL. researchgate.net The anti-angiogenic properties of these compounds are often linked to their ability to inhibit endothelial cell proliferation and may be associated with their free radical scavenging capacity. researchgate.netnih.gov
Antimicrobial and Antitubercular Activity in Cellular Models
Derivatives of this compound have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. The rise of drug-resistant strains of M. tuberculosis has created an urgent need for new antitubercular drugs. nih.gov
Indole-based compounds have emerged as a promising class of antimycobacterial agents. nih.gov Their mechanism of action is thought to involve the inhibition of MmpL3, a transporter essential for the mycobacterial cell wall synthesis. nih.gov Studies have shown that certain indole-2-carboxamide derivatives exhibit potent activity against both M. tuberculosis and Mycobacterium abscessus. nih.gov For example, a para-chloro-substituted aniline (B41778) analog of an indole-2-carboxamide was found to be more potent against both M. tuberculosis and M. abscessus than its unsubstituted counterpart. nih.gov
Anti-inflammatory Activity in Cellular Models
While specific studies on the anti-inflammatory activity of this compound in human dendritic cells are not detailed in the provided search results, the broader class of indole compounds is known to possess anti-inflammatory properties. This is often attributed to their influence on signaling pathways involved in inflammation. The free-radical scavenging activity observed in some bromo-indole derivatives may also contribute to anti-inflammatory effects, as oxidative stress is a key component of inflammation. researchgate.net
Antiviral Activity in Cellular Models
Indole-containing compounds have shown promise as antiviral agents against a variety of viruses, including HIV-1 and Dengue virus. nih.govnih.govmdpi.com
In the context of HIV-1, a series of indole-7-carboxamides were synthesized and found to be potent inhibitors of viral attachment. nih.gov One methyl amide analog, in particular, demonstrated a promising in vitro profile with good metabolic stability and cell permeability, which are favorable properties for an orally bioavailable drug. nih.gov
For the Dengue virus, a virtual screening study identified an indole-type compound that could interact with the viral NS5 protein, which is crucial for viral replication. nih.gov In vitro experiments confirmed that this compound could reduce the expression of the NS5 protein by 70% and decrease viral RNA levels, indicating its potential to interfere with the replication and/or translation of the viral genome. nih.gov
Target Identification and Validation Approaches in Chemical Biology
Identifying the specific molecular targets of a bioactive compound like this compound is essential for understanding its mechanism of action and for further drug development. Chemical biology offers several approaches for target identification and validation.
One common strategy is the use of molecular docking and virtual screening. These computational methods can predict how a compound might bind to known protein targets. For example, molecular docking has been used to study the binding of indole derivatives to EGFR and VEGFR-2, two important targets in cancer therapy. researchgate.net
Another approach involves synthesizing a library of related compounds and evaluating their structure-activity relationship (SAR). This can provide insights into the key chemical features required for biological activity and can help in identifying the target. For instance, SAR studies of indole-2-carboxamides have been used to optimize their anti-trypanosomal activity. acs.org
Once a potential target is identified, its role can be validated through various biological assays. For example, if a compound is thought to inhibit a specific enzyme, its inhibitory activity can be directly measured in an in vitro assay. Cell-based assays can then be used to confirm that the compound's effects on cells are consistent with the inhibition of the proposed target.
Advanced Applications in Chemical Biology
Use as Chemical Probes for Target Elucidation and Pathway Mapping
Chemical probes are essential tools for dissecting complex biological processes. The indole-2-carboxamide scaffold has already demonstrated its value in this area. For instance, derivatives of this class have been identified as potent inhibitors of the Mycobacterium tuberculosis MmpL3 transporter, a key player in mycolic acid transport. nih.govnih.govsemanticscholar.org This inhibitory action allows for the mapping of the mycolic acid pathway and the identification of new targets for antitubercular drugs.
Furthermore, indole (B1671886) derivatives have been developed to target crucial enzymes in cancer progression, such as lysine-specific demethylase 1 (LSD1) and inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov These findings suggest that 7-Bromo-1H-indole-6-carboxamide could be functionalized to create selective probes for a variety of biological targets. The bromine atom at the 7-position offers a site for further chemical modification, allowing for the attachment of reporter tags or reactive groups to facilitate target identification and validation through techniques like affinity chromatography or photo-affinity labeling.
Table 1: Examples of Indole-Carboxamide Derivatives as Chemical Probes
| Compound Class | Target | Biological Pathway |
| Indole-2-carboxamides | MmpL3 Transporter | Mycolic Acid Transport in Mycobacterium tuberculosis |
| Indole Derivatives | LSD1/IMPDH | Cancer Proliferation |
Incorporation into Bioconjugates for Targeted Delivery or Imaging Applications
Bioconjugation, the covalent linking of two biomolecules, is a powerful strategy for creating targeted therapeutics and advanced imaging agents. The indole scaffold is well-suited for such applications. For example, fluorescent oligomers of indole have been synthesized biocatalytically for use in biosensing and bioimaging. mdpi.com
The this compound molecule possesses features that are amenable to bioconjugation. The carboxamide group can be modified, or the indole nitrogen can be functionalized to attach linkers for conjugation to proteins, antibodies, or nanoparticles. Moreover, the inherent fluorescence of some indole derivatives can be harnessed for imaging purposes. acs.orgmdpi.com Research on the site-specific labeling of proteins using hydroxyindoles demonstrates the feasibility of incorporating indole derivatives into complex biological systems. nih.govnih.gov This opens the door for developing bioconjugates of this compound for the targeted delivery of therapeutic payloads to diseased cells or for real-time imaging of biological processes.
Development of Photoactivatable or Optogenetic Indole Carboxamides
Photoactivatable compounds and optogenetics offer precise spatiotemporal control over biological processes using light. The indole scaffold has been successfully integrated into such systems. A notable example is the development of indole-2-carboxamides bearing photoactivatable functionalities, which act as allosteric modulators of the cannabinoid CB1 receptor. nih.gov These molecules can be "switched on" with light to control receptor activity at a specific time and location.
Given this precedent, this compound could serve as a template for the design of novel photoactivatable probes. The bromine atom can be replaced with a photolabile group, or the carboxamide moiety can be modified to include a photo-caging group. Such modifications would allow for the light-induced activation or deactivation of the molecule's biological activity. The broader field of optogenetics, which utilizes light-sensitive proteins to control cellular functions, also stands to benefit from novel indole-based photosensitizers. chim.itnih.gov
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The bromine atom in this compound makes it a particularly interesting candidate for studies in this field. Halogen bonds, a type of non-covalent interaction involving a halogen atom, can play a significant role in directing the self-assembly of molecules. mdpi.com
The presence of the bromine atom, alongside the hydrogen-bonding capabilities of the indole nitrogen and the carboxamide group, suggests that this compound could participate in the formation of well-defined supramolecular structures such as gels, liquid crystals, or nanotubes. These self-assembled materials could have applications in drug delivery, tissue engineering, and biosensing. The study of how the interplay of halogen bonds and hydrogen bonds dictates the self-assembly of this molecule could provide valuable insights into the design of novel functional biomaterials.
Future Perspectives and Research Directions
Exploration of Novel and Sustainable Synthetic Routes, Including Green Chemistry Methodologies
The synthesis of indole (B1671886) carboxamides is evolving, with a significant shift towards sustainable and environmentally benign methodologies. Modern synthetic chemistry aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
A notable advancement is the development of a two-step synthesis for indole-2-carboxamides that begins with an Ugi four-component reaction (Ugi-4CR), followed by an acid-catalyzed cyclization. rug.nl This method is highly sustainable, utilizing mild reaction conditions and ethanol (B145695) as a benign solvent, thereby avoiding the need for metal catalysts. rug.nl The ecological footprint of this synthesis, as measured by the E-factor and Process Mass Intensity (PMI), is significantly lower than competing procedures. rug.nl
Further embracing green chemistry, researchers are exploring the use of inexpensive and readily available catalysts like ammonium (B1175870) chloride for the synthesis of heterocyclic compounds under neutral conditions. iosrjournals.org Another innovative approach involves the use of recyclable heterogeneous photocatalysts, such as bisphosphine-protected gold nanoclusters, for visible-light-driven radical couplings in Fukuyama indole synthesis. acs.org These methods represent a significant move towards more economical and environmentally friendly production of indole derivatives. rug.nliosrjournals.org
Table 1: Examples of Sustainable Synthetic Methodologies for Indole Derivatives
| Methodology | Key Features | Advantages | Reference |
| Ugi-4CR & Cyclization | Two-step, multicomponent reaction. | Mild conditions, no metal catalyst, low E-factor and PMI. | rug.nl |
| Ammonium Chloride Catalysis | Inexpensive and available catalyst. | Environmentally friendly, neutral reaction conditions. | iosrjournals.org |
| Gold Nanocluster Photocatalysis | Recyclable heterogeneous photocatalyst. | Visible-light driven, efficient for radical couplings. | acs.org |
| Plasma-Microdroplet Approach | Integrated plasma and microdroplet technology. | Mild conditions for converting alkanes to imines. | acs.org |
Design of Multi-Targeting Agents and Polypharmacology Approaches based on the Indole Carboxamide Scaffold
The "one-drug, one-target" paradigm is increasingly being supplemented by polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets. nih.gov This approach is particularly promising for complex multifactorial diseases like cancer. The indole carboxamide scaffold is exceptionally well-suited for the development of such multi-targeting agents due to its structural versatility, which allows for interaction with diverse biological targets. mdpi.comnih.gov
Researchers have successfully designed indole-2-carboxamide derivatives that act as dual inhibitors of key cancer-related proteins like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, combining the indole nucleus with other heterocyclic systems, such as thiazole, has yielded hybrid molecules with enhanced potency and selectivity against multiple cancer signaling pathways. acs.org Some indole-2-carboxamides have even demonstrated dual antitubercular and antineoplastic activities, highlighting the broad therapeutic potential of this scaffold. rsc.org This multi-target strategy can lead to improved clinical outcomes, especially where single-drug therapies are ineffective. nih.gov
Table 2: Examples of Multi-Target Indole Carboxamide Derivatives
| Derivative Class | Targets | Therapeutic Area | Reference |
| Indole-2-carboxamides | EGFR, CDK2 | Cancer | nih.gov |
| N-thiazolyl-indole-2-carboxamides | Multiple Kinases | Cancer | acs.org |
| Indole-2-carboxamides | MmpL3, Cannabinoid Receptor 2 | Tuberculosis, Cancer | rsc.org |
| Indole Derivatives | Translocator Protein (TSPO), MDM2 | Malignant Gliomas | mdpi.com |
Advanced Computational Modeling for Mechanism Prediction, Compound Optimization, and De Novo Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling researchers to predict biological activity, understand mechanisms of action, and optimize lead compounds with greater speed and precision. For indole carboxamide derivatives, a range of computational techniques are being employed to accelerate their development.
Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are widely used to investigate the interactions between indole carboxamide inhibitors and their target proteins, such as human liver glycogen (B147801) phosphorylase a (HLGPa). nih.gov These models provide detailed insights into the binding conformations and energetic differences that determine inhibitory potency, offering clear guidelines for designing novel inhibitors. nih.govnih.gov Such computational approaches are crucial for establishing detailed structure-activity relationships (SAR) and rationally designing more potent and selective agents. nih.gov
Beyond optimization, advanced methods are being used for the de novo design of proteins that can bind to drugs sharing structural features with indole carboxamides, like PARP inhibitors. nih.gov This demonstrates the power of computational algorithms to create entirely new biological binders, which could serve as detectors, delivery agents, or detoxification agents for cytotoxic drugs. nih.gov
Table 3: Computational Methods in Indole Carboxamide Research
| Computational Method | Application | Outcome | Reference |
| Molecular Docking | Predict binding affinity and interactions. | Identification of promising drug candidates, SAR optimization. | nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models for biological activity. | Guidelines for novel inhibitor design, activity prediction. | nih.gov |
| De Novo Design | Create novel drug-binding proteins. | Potential for new diagnostics, delivery, and detoxification agents. | nih.gov |
| Pharmacokinetic Profiling | Predict ADME (Absorption, Distribution, Metabolism, Excretion) properties. | Optimization of lead compounds for preclinical development. | nih.gov |
Investigation of Unique Biological Interactions and Previously Unexplored Pathways
While the indole carboxamide scaffold is known to interact with established targets like kinases, ongoing research is uncovering unique biological interactions and previously unexplored pathways. This exploration opens up new avenues for therapeutic intervention.
A significant area of investigation is the inhibition of the Mycobacterium tuberculosis membrane protein MmpL3, a transporter essential for building the mycobacterial cell wall. nih.govnih.gov Several indole-2-carboxamide series have been identified as potent MmpL3 inhibitors, with some also affecting the proton motive force (PMF) that powers the transporter. rsc.orgnih.gov This dual mechanism could be a powerful strategy against tuberculosis.
Other novel interactions include the binding of indole-acrylamide derivatives to the colchicine-binding site of tubulin, which is a target for anticancer therapies. nih.gov Furthermore, certain indole-2-carboxamides have been shown to activate Cytochrome C, a key protein in the intrinsic pathway of apoptosis, or programmed cell death. nih.gov In the realm of infectious diseases, researchers are exploring indole derivatives as inhibitors of methyl transferases like MetK, which could lead to a new class of broad-spectrum antibiotics. nih.gov These findings underscore the chemical versatility of the indole scaffold to engage with a wide array of biological machinery. arkat-usa.org
Expansion into Emerging Therapeutic Areas for Indole Carboxamide Derivatives
The therapeutic applications of indole carboxamide derivatives are expanding beyond the traditional domains of cancer and infectious diseases. The unique structural and electronic properties of the indole ring make it a privileged scaffold for developing drugs for a wide range of conditions. arkat-usa.orgnih.gov
Recent research highlights the potential of indole derivatives in treating neurodegenerative diseases, cardiovascular disorders, and diabetes. nih.gov For instance, specific indole-2-carboxamides have been developed as agonists for the TRPV1 ion channel, a target for novel pain and inflammation therapies. nih.gov The scaffold has also been explored for its activity against challenging diseases like Chagas disease, caused by the parasite Trypanosoma cruzi, and for treating pediatric brain tumors. rsc.orgnih.govacs.org The discovery of indole derivatives as P2Y12 antagonists points to their potential use as anti-platelet agents for preventing thrombosis. google.com This expansion into new therapeutic areas demonstrates the enduring relevance and untapped potential of the indole carboxamide framework in modern drug discovery.
Table 4: Emerging Therapeutic Applications for Indole Carboxamide Derivatives
| Therapeutic Area | Specific Target/Application | Compound Class | Reference |
| Pain and Inflammation | TRPV1 Agonists | Indole-2-carboxamides | nih.gov |
| Pediatric Cancer | Pediatric Brain Tumors | Indole-2-carboxamides | rsc.orgnih.gov |
| Parasitic Diseases | Anti-Trypanosoma cruzi (Chagas Disease) | 1H-Indole-2-carboxamides | acs.org |
| Metabolic Diseases | Anti-diabetic Agents | Indole-2-carboxamides | nih.gov |
| Cardiovascular Diseases | P2Y12 Antagonists (Anti-platelet) | 1H-indole-3-carboxamide derivatives | google.com |
| Neurodegenerative Diseases | General Exploration | Indole derivatives | nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 7-Bromo-1H-indole-6-carboxamide?
The synthesis typically involves coupling a brominated indole precursor with a carboxamide group. A validated method uses 7-bromo-1H-indole-6-carboxylic acid as a starting material, activated with 1,1'-carbonyldiimidazole (CDI) in DMF, followed by treatment with concentrated ammonium hydroxide (NH₄OH) at 0°C . Key steps include:
- Reagent selection : CDI ensures efficient activation of the carboxylic acid.
- Temperature control : Reactions performed at 0°C minimize side reactions.
- Purification : Post-reaction, the product is extracted with 2-MeTHF, washed with brine, dried over Na₂SO₄, and concentrated. LC-MS (ESI+) confirms product identity (m/z 239/241 [M+H]⁺) .
Q. How can the structural integrity of this compound be confirmed?
A multi-technique approach is essential:
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis (e.g., using SHELXL or OLEX2 ) resolves bond lengths, angles, and hydrogen-bonding networks. Related bromo-indole structures show dihedral angles <10° between substituents and the indole core .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions. For example, the carboxamide NH₂ group typically appears as a broad singlet (~6.5–7.0 ppm) .
- LC-MS : Monitors reaction progress and confirms molecular weight .
Q. What purification strategies are effective for intermediates in the synthesis?
- Liquid-liquid extraction : Use ethyl acetate or 2-MeTHF to isolate the product from aqueous phases .
- Chromatography : Flash column chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) resolves polar impurities .
- Drying agents : Anhydrous Na₂SO₄ removes residual water before solvent evaporation .
Advanced Research Questions
Q. How can low yields during carboxamide formation be addressed?
Low yields may arise from incomplete activation of the carboxylic acid or competing hydrolysis. Mitigation strategies include:
- Optimizing CDI stoichiometry : A 2:1 molar ratio of CDI to acid ensures complete activation .
- Controlling moisture : Strict anhydrous conditions (e.g., dried solvents, inert atmosphere) prevent hydrolysis of the activated intermediate.
- Alternative coupling reagents : Explore HATU or EDC/HOBt for improved efficiency in polar aprotic solvents .
Q. What alternative synthetic routes exist for halogenated indole carboxamides?
- Pd-catalyzed cross-coupling : Introduce the bromine post-carboxamide formation using Suzuki-Miyaura reactions with aryl boronic acids .
- Direct halogenation : Electrophilic bromination (e.g., NBS or Br₂) on pre-formed indole carboxamides, though regioselectivity must be carefully controlled .
Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray)?
Q. What is the impact of bromine substitution on reactivity and bioactivity?
- Electrophilic substitution : Bromine deactivates the indole ring, directing further reactions to specific positions (e.g., C-3 or C-5) .
- Biological activity : Bromine enhances binding to hydrophobic pockets in enzyme active sites, as observed in kinase inhibitors . Compare with iodo or chloro analogs for SAR studies .
Q. How to validate crystallographic data for publication?
- Refinement metrics : Use SHELXL to achieve R < 0.05 and wR < 0.15. Ensure data-to-parameter ratios > 15 .
- Hydrogen-bonding networks : Document intermolecular interactions (e.g., O–H⋯O or N–H⋯O) to confirm packing stability .
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
